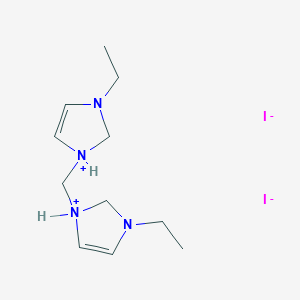
1,1'-Methylenebis(3-ethyl-2,3-dihydro-1H-imidazol-1-ium) diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Methylenebis(3-ethyl-2,3-dihydro-1H-imidazol-1-ium) diiodide is a compound that belongs to the class of imidazolium salts. These compounds are known for their unique structural properties and potential applications in various fields such as chemistry, biology, and industry. The compound consists of two imidazolium rings connected by a methylene bridge, with each ring bearing an ethyl group. The diiodide counterions balance the positive charges on the imidazolium rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis(3-ethyl-2,3-dihydro-1H-imidazol-1-ium) diiodide typically involves the reaction of 3-ethyl-2,3-dihydro-1H-imidazole with formaldehyde and hydroiodic acid. The reaction proceeds through the formation of a methylene bridge between the two imidazole rings, followed by the addition of iodine to form the diiodide salt. The reaction conditions usually involve heating the reactants under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Methylenebis(3-ethyl-2,3-dihydro-1H-imidazol-1-ium) diiodide can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
1,1’-Methylenebis(3-ethyl-2,3-dihydro-1H-imidazol-1-ium) diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolium-based radicals.
Reduction: Reduction reactions can lead to the formation of imidazole derivatives.
Substitution: The iodide ions can be substituted with other anions, such as chloride or bromide, to form different salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halide exchange reactions can be carried out using silver salts or other halide sources.
Major Products Formed
Oxidation: Imidazolium-based radicals.
Reduction: Imidazole derivatives.
Substitution: Various imidazolium salts with different anions.
科学的研究の応用
1,1’-Methylenebis(3-ethyl-2,3-dihydro-1H-imidazol-1-ium) diiodide has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Explored for its potential as an anticancer agent and in the treatment of infectious diseases.
Industry: Utilized in the production of ionic liquids and as a stabilizer in various industrial processes.
作用機序
The mechanism of action of 1,1’-Methylenebis(3-ethyl-2,3-dihydro-1H-imidazol-1-ium) diiodide involves its interaction with biological molecules and cellular structures. The compound can disrupt cell membranes, leading to cell lysis and death. It can also interfere with enzyme activity and protein function, contributing to its antimicrobial and anticancer properties. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s positive charge plays a crucial role in its interactions with negatively charged cellular components.
類似化合物との比較
Similar Compounds
1-Ethyl-3-methylimidazolium iodide: Similar structure but with a methyl group instead of a methylene bridge.
1,3-Dimethylimidazolium iodide: Contains two methyl groups on the imidazolium ring.
1-Ethyl-2,3,3-trimethylindolium iodide: An indolium-based compound with similar properties.
Uniqueness
1,1’-Methylenebis(3-ethyl-2,3-dihydro-1H-imidazol-1-ium) diiodide is unique due to its methylene bridge connecting two imidazolium rings, which imparts distinct structural and chemical properties. This feature allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
特性
CAS番号 |
898551-15-0 |
|---|---|
分子式 |
C11H22I2N4 |
分子量 |
464.13 g/mol |
IUPAC名 |
3-ethyl-1-[(3-ethyl-1,2-dihydroimidazol-1-ium-1-yl)methyl]-1,2-dihydroimidazol-1-ium;diiodide |
InChI |
InChI=1S/C11H20N4.2HI/c1-3-12-5-7-14(9-12)11-15-8-6-13(4-2)10-15;;/h5-8H,3-4,9-11H2,1-2H3;2*1H |
InChIキー |
PZZKZOZSAYCDQL-UHFFFAOYSA-N |
正規SMILES |
CCN1C[NH+](C=C1)C[NH+]2CN(C=C2)CC.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Phenylimidazo[1,2-b]pyridazin-2-amine](/img/structure/B12614773.png)
![3-[(3S)-3-Hydroperoxy-3H-indol-3-yl]-L-alanine](/img/structure/B12614780.png)
![2-{[(4-Fluorophenyl)methyl]sulfamoyl}-N-hydroxyacetamide](/img/structure/B12614783.png)
![3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole](/img/structure/B12614784.png)
![2,3-Pyrazinedicarbonitrile, 5,6-bis[4-(dimethylamino)phenyl]-](/img/structure/B12614787.png)
![5-(2,6-dichlorophenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12614788.png)
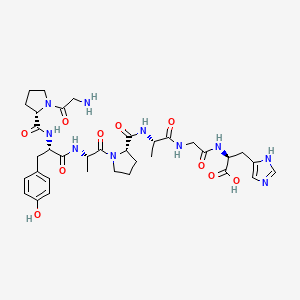
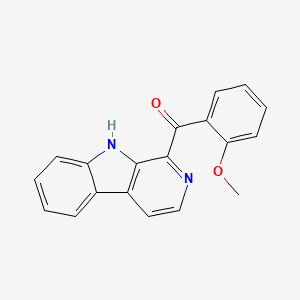

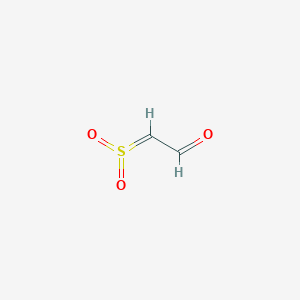
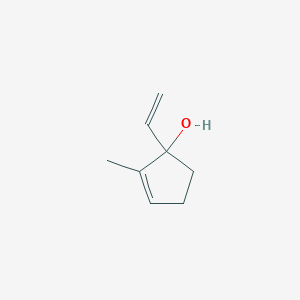
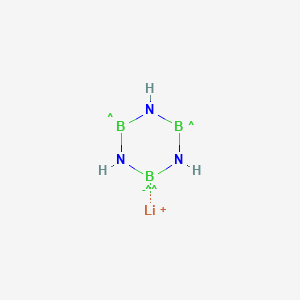
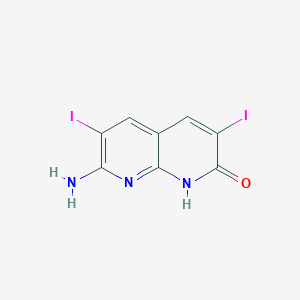
![N-[(4-Aminophenyl)methyl]-N-cyclohexylfuran-2-carboxamide](/img/structure/B12614843.png)
